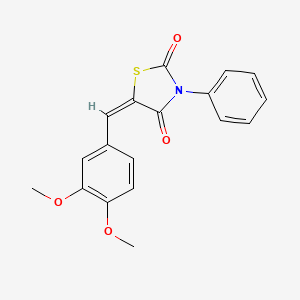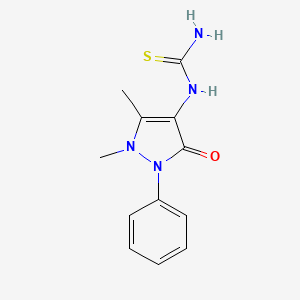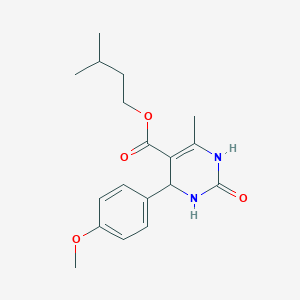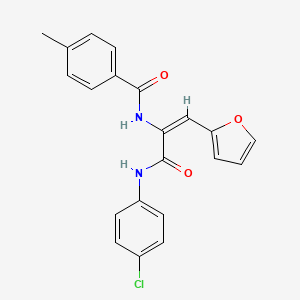![molecular formula C15H17N3O3 B11707938 5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(ジエチルアミノ)ベンジリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンは、ピリミジン誘導体のクラスに属するヘテロ環化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野での潜在的な用途で知られています。ピリミジン環にジエチルアミノ基とベンジリデン部分で置換されたユニークな構造は、その多様な化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
5-[4-(ジエチルアミノ)ベンジリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンの合成は、通常、バルビツール酸と4-(ジエチルアミノ)ベンズアルデヒドの縮合を含みます。反応は通常、炭酸カリウムなどの塩基の存在下、メタノールなどの適切な溶媒中で行われます。 混合物を数時間還流すると、目的の生成物が生成され、その後再結晶によって精製されます .
工業的生産方法
この化合物の特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ラボの合成のスケールアップになるでしょう。これには、収率と純度を高くするために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。連続フローリアクターや自動合成プラットフォームを使用して、効率と再現性を向上させることができます。
化学反応の分析
反応の種類
5-[4-(ジエチルアミノ)ベンジリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンは、次のようなさまざまな化学反応を起こします。
酸化: 化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 化合物は、特にベンジリデン部分で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 酸化された誘導体で、追加の酸素含有官能基が含まれています。
還元: 還元された誘導体で、水素化された官能基が含まれています。
置換: 置換された誘導体で、元の置換基が新しい官能基に置き換えられています。
科学研究への応用
5-[4-(ジエチルアミノ)ベンジリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンは、さまざまな科学研究用途で検討されてきました。
化学: より複雑なヘテロ環化合物の合成のためのビルディングブロックとして使用されます。
生物学: アルカリホスファターゼなどの酵素の酵素阻害剤としての可能性を調査されています.
医学: 抗菌特性と潜在的な治療的用途について研究されています.
産業: 特定の電子または光学特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
5-[4-(ジエチルアミノ)ベンジリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、酵素阻害剤として、酵素の活性部位に結合し、基質の結合とそれに続く触媒活性を阻害します。 この化合物の構造は、酵素の活性部位残基と安定な相互作用を形成し、効果的な阻害をもたらします .
類似の化合物との比較
類似の化合物
- 5-(4-(ジメチルアミノ)ベンジリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン
- 5-(4-(メトキシ)ベンジリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン
- 5-(4-(クロロベンジリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン
独自性
5-[4-(ジエチルアミノ)ベンジリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンは、明確な電子特性と立体特性を与えるジエチルアミノ基の存在により、ユニークです。
類似化合物との比較
Similar compounds include other barbiturates, such as:
- 5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
- 5-{[4-(DIETHYLAMINO)ANILINO]METHYLIDENE}-1-(2-FURANYLMETHYL)-1,3-DIAZINANE-2,4,6-TRIONE These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific diethylamino substitution, which imparts distinct reactivity and potential applications .
特性
分子式 |
C15H17N3O3 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H17N3O3/c1-3-18(4-2)11-7-5-10(6-8-11)9-12-13(19)16-15(21)17-14(12)20/h5-9H,3-4H2,1-2H3,(H2,16,17,19,20,21) |
InChIキー |
HNJWTHLJVIZNGM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)


![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)

![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)


![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
